Regioisomeric Scaffold Identity: Imidazo[4,5-b]pyridine vs. Imidazo[1,2-a]pyridine Core Comparison
2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid possesses the imidazo[4,5-b]pyridine scaffold, which has been validated as a c-Met kinase hinge-binding motif with IC50 values as low as 0.018 μM for optimized derivatives in the published series [1]. In contrast, the regioisomeric imidazo[1,2-a]pyridine scaffold (e.g., 2-cyclopropyl-3-methyl-6-nitroimidazo[1,2-a]pyridine) positions the pyridine nitrogen at a different location relative to the imidazole ring, resulting in altered hydrogen-bonding geometry with the kinase hinge region . The two scaffolds are structurally distinct and non-interchangeable in kinase inhibitor programs.
| Evidence Dimension | Scaffold identity and hinge-binding geometry |
|---|---|
| Target Compound Data | Imidazo[4,5-b]pyridine scaffold; pyridine N at position 4 relative to imidazole fusion |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine scaffold; pyridine N at position 1 relative to imidazole fusion |
| Quantified Difference | Qualitative structural difference; c-Met IC50 for optimized 3H-imidazo[4,5-b]pyridine derivatives: 0.018–0.13 μM [1] |
| Conditions | c-Met enzymatic inhibition assay; series SAR reported in Chen et al. (2012) ChemMedChem [1] |
Why This Matters
Scaffold identity determines kinase selectivity profile; procurement of the correct regioisomer is essential for SAR continuity in lead optimization.
- [1] Chen D, Wang Y, Ma Y, Xiong B, Ai J, Chen Y, Geng M, Shen J. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem. 2012 Jun;7(6):1057-70. doi: 10.1002/cmdc.201200120. View Source
